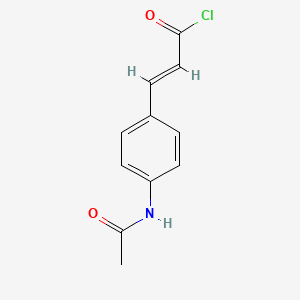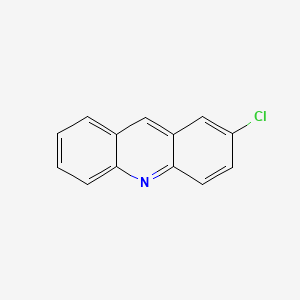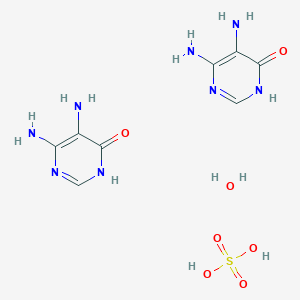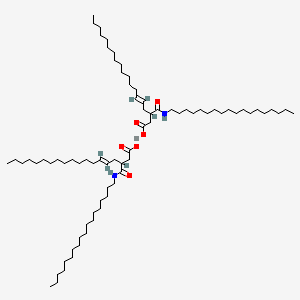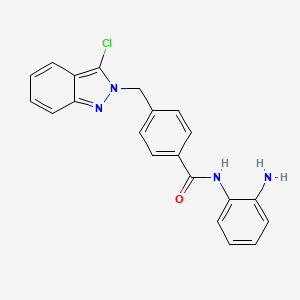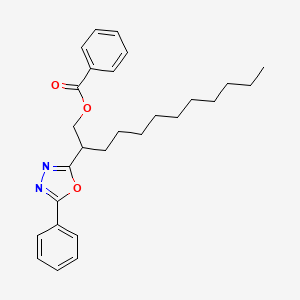
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid with hydrazine to form benzohydrazide, which is then cyclized with dodecyl bromide and phenyl isocyanate to yield the target compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propyl benzoate
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate is unique due to its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems . This makes it distinct from other similar compounds with shorter alkyl chains or different substituents.
Propiedades
Fórmula molecular |
C27H34N2O3 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)dodecyl benzoate |
InChI |
InChI=1S/C27H34N2O3/c1-2-3-4-5-6-7-8-11-20-24(21-31-27(30)23-18-14-10-15-19-23)26-29-28-25(32-26)22-16-12-9-13-17-22/h9-10,12-19,24H,2-8,11,20-21H2,1H3 |
Clave InChI |
RAZXQJWQGMETBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


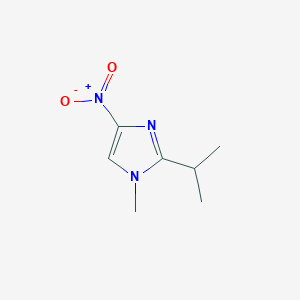
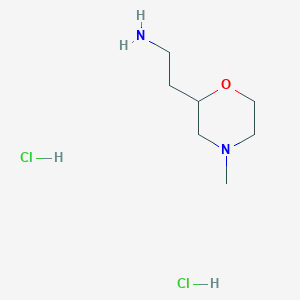
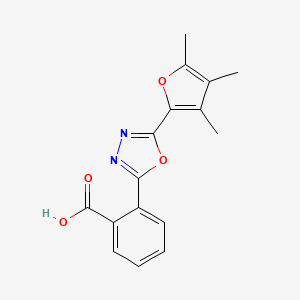
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
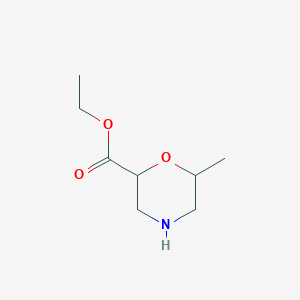

![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)

